Propargite

Catalog No.
S588211
CAS No.
2312-35-8
M.F
C19H26O4S
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargite

CAS Number

2312-35-8

Product Name

Propargite

IUPAC Name

[2-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite

Molecular Formula

C19H26O4S

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C19H26O4S/c1-5-14-21-24(20)23-18-9-7-6-8-17(18)22-16-12-10-15(11-13-16)19(2,3)4/h1,10-13,17-18H,6-9,14H2,2-4H3

InChI Key

ZYHMJXZULPZUED-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)OCC#C

Solubility

Fully miscible with hexane, toluene, dichloromethane, methanol and acetone
In water, 0.215 mg/L at 25 °C

Synonyms

Sulfurous Acid, 2-(p-Tert-butylphenoxy)cyclohexyl 2-Propynyl Ester (7CI,8CI); Sulfurous Acid, 2-[4-(1,1-Dimethylethyl)phenoxy]cyclohexyl 2-Propynyl Ester (9CI); 2-(p-tert-Butylphenoxy)cyclohexyl 2-Propynyl Sulfite; 2-(p-tert-Butylphenoxy)cyclohexyl P

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)OCC#C

Propargite, with the IUPAC name 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate, is an organosulfite compound primarily used as a pesticide and acaricide to control mite populations in agricultural settings. It is a viscous liquid that appears amber in color and has a molecular formula of C19H26O4S with a molecular weight of 350.5 g/mol. Propargite is characterized by its low solubility in water (632 mg/L at 25°C) but is miscible with many organic solvents, such as acetone and ethanol .

Propargite is considered a moderate health hazard. While classified as slightly toxic for acute oral and dermal exposure [], it can cause severe eye and skin irritation []. Additionally, propargite is classified as a probable human carcinogen based on animal studies [].

Acaricidal Properties:

Propargite is primarily used in scientific research as an acaricide, meaning it is effective in controlling mites. Studies have shown its efficacy against various mite species, including spider mites, eriophyid mites, and tarsonemid mites, on a variety of agricultural crops such as fruits, vegetables, and ornamentals [].

Mode of Action:

The exact mode of action of propargite is still under investigation, but research suggests it disrupts the proper functioning of the nervous system in mites []. It is believed to interfere with the transmission of nerve impulses, leading to paralysis and death of the mites.

Environmental Impact:

Propargite's persistence and potential for bioaccumulation in the environment are being studied extensively. Research indicates that it can be persistent in soil and has the potential to bioaccumulate in some organisms [, ]. This has raised concerns about its long-term effects on non-target organisms and the environment.

Endocrine Disruption:

Recent research suggests that propargite might have endocrine-disrupting properties, meaning it could interfere with the hormonal system of exposed organisms []. This is a critical area of ongoing research, as potential endocrine disruption could have significant adverse effects on wildlife and human health.

Propargite undergoes hydrolysis, especially under alkaline conditions, where it can decompose rapidly to form sulfur dioxide and various alcohols. The rate of hydrolysis increases with pH, exhibiting half-lives of 2–3 days at pH 9, 48–78 days at pH 7, and 120–720 days at pH 5 . In addition, propargite can react with strong acids and alkalis, leading to decomposition. Its degradation products include various sulfonates and phenolic compounds .

Propargite can be synthesized through several methods involving the reaction of appropriate phenolic compounds with cyclohexyl derivatives and prop-2-yne-1-sulfonate. The synthesis typically involves:

  • Formation of the sulfonate ester: This involves reacting a sulfonyl chloride with an alcohol.
  • Alkylation: The resulting sulfonate ester is then reacted with cyclohexyl derivatives.
  • Purification: The final product undergoes purification processes to remove any unreacted materials or by-products .

Propargite is primarily used in agriculture for controlling mite populations on various crops, including almonds, cotton, corn, and several ornamental plants. Its formulations include wettable powders and emulsifiable concentrates . Propargite is not registered for residential or recreational use in the United States due to its toxicity profiles.

Research indicates that propargite interacts significantly with biological systems. In animal studies, propargite was shown to undergo metabolic transformations that result in various conjugated metabolites. These transformations are critical for understanding its toxicity and environmental fate . Additionally, studies have highlighted the compound's potential to cause dermatitis in humans upon dermal exposure and its classification as a probable human carcinogen based on animal studies .

Several compounds exhibit similar biological activity or structural characteristics to propargite:

Compound NameChemical StructurePrimary UseToxicity Level
AbamectinA macrocyclic lactoneInsecticide/AcaricideModerate
AvermectinA class of macrocyclic lactonesInsecticide/AcaricideModerate
FenpyroximateAn acaricideMite controlLow
BifenazateA benzamide derivativeAcaricideLow

Uniqueness of Propargite

Propargite's unique mode of action as a miticide sets it apart from these similar compounds. While other acaricides may target the nervous system or feeding mechanisms of pests, propargite disrupts physiological processes more directly through its organosulfite structure. Furthermore, its high toxicity to aquatic organisms distinguishes it from other acaricides like fenpyroximate and bifenazate, which tend to have lower ecological risks .

Physical Description

Propargite is a dark colored liquid. It is a wettable powder or water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide. Practically insoluble in water (10.5 mg/L). Used as an acaricide.
Viscous liquid; [Merck Index] Brownish-yellow oily liquid; [HSDB] Light to dark brown viscous liquid; Formulated as emulsifiable concentrate liquid and wettable powder; [Reference #1] Omite 579 EW: Off-white liquid; [EFSA] Brown liquid; [Aldrich MSDS]

Color/Form

Brownish-yellow, oily viscous liquid (tech.)
Light to dark brown viscous liquid

XLogP3

5

Hydrogen Bond Acceptor Count

5

Exact Mass

350.15518048 g/mol

Monoisotopic Mass

350.15518048 g/mol

Boiling Point

Decomposes. (USCG, 1999)
Decomposes at about 200 °C prior to boiling

Flash Point

82 °F (USCG, 1999)

Heavy Atom Count

24

Density

1.085 to 1.115 at 68 °F (USCG, 1999)
1.10 at 20 °C

LogP

5.0 (LogP)
log Kow = 5.7

UNII

30M429ANKL

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00000004 [mmHg]
3X10-7 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

2312-35-8

Metabolism Metabolites

When 50-mg samples of bulb mites, Rhizoglyphus echinopus (Fumouze and Robin), were placed for 1 hr in glass vials coated with 0.53 mug of radiocarbon-labeled propargite, about 12% (1.27 ug/g) of the acaricide was transferred to the mites. Mites treated with propargite were kept in holding vials and the extent of metabolism was evaluated after 6, 12, 24, and 48 hr. Internal levels of radiocarbon ranged from 14.8 to 17.4% of the dose and were divided about equally between the mite extrat and mite residue fractions. Levels of propargite in the internal extract decreased from 5.9 at 6 hr to 2.5 at 48 hr when expressed as percentage of total recovered radiocarbon and from 61.5 at 6 hr to 29.8 at 48 hr when expressed as relative percentage of radiocarbon in the internal extract. Thus, propargite was degraded slowly by the mites. The metabolites 4-tert-butylphenol and 2-(4-tert-butylphenoxy) cyclohexanol (glycol ether) were present at low levels (< 0.5%). Propargite was degraded in vitro by bulb mite homogenates with the 12,000 pernatant being about four times more active than the corresponding pellet. Exogenous NADPH and glutathione greatly enhanced propargite degradation by the supernatant fraction. However, not all of the degradation in the presence of glutathione was enzymatic; about 15% of the propargite was converted to 4-tert-butylphenol when the acaricide was incubated with cofactor in buffer in the absence of the mite supernatant. In vitro propargite degradation products consisted mainly of unindentified polar metabolites, but low levels of 4-tert-butylphenol and glyol ether also were present.

Wikipedia

Propargite

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Teratogens, Flammable - 3rd degree

Methods of Manufacturing

Propargite is produced by the reaction of 4-tert-butylphenol with 1,2-epoxycyclohexane, followed by treatment with thionyl chloride to give the chlorosulfinate, then with 2-propynol (propargyl alcohol) in the presence of a base.
REACTION OF P-TERT-BUTYLPHENOL & CYCLOHEXENE OXIDE TO YIELD A GLYCOL ETHER, & CONVERSION TO A CHLOROSULFINATE BY THIONYL CHLORIDE. CHLOROSULFINATE & PROPARGYL ALC REACT IN PRESENCE OF HYDROGEN CHLORIDE ACCEPTOR TO GIVE OMITE.

General Manufacturing Information

INTRODUCED IN 1964 BY UNIROYAL INC AS EXPTL ACARICIDE. US PATENT 3,272,854 & 3,311,534.
Restricted Use Pesticide Due to acute skin and eye effect. For retail sale to and use only by Certified Applicators, or persons under their supervision, and only for those uses covered by the Certified Applicator's certification.
Formulation Types Registered: Propargite is formulated as an emulsifiable concentrate liquid and as a wettable powder. Application Methods and Equipment Aerial (spray) Equipment: Foliar applications to fruit/nut trees, field crops (e.g., alfalfa, sorghum, corn), cotton, vegetable crops, specialty crops (e.g., Christmas trees, mint, peanuts), roots and tuber vegetable (e.g., carrot, sugar beet). Chemigation Equipment: Roots and vegetable (e.g., potatoes) and field crops. Groundboom Equipment: Fruit/nut orchard floors, field crops, cotton, and vegetable crops. Airblast Equipment: Fruit/nut/ornamental tree foliage. High Pressure Handwand Equipment: Non-bearing nursery stock. Application Rates and Frequency: 0.5 to 4.8 lbs active ingredient/acre; 2 to 3 times per year.

Analytic Laboratory Methods

PRODUCT ANALYSIS IS BY INFRARED SPECTROSCOPY IN CARBON DISULFIDE SOLN @ 3.03 MICRONS.
GAS LIQUID CHROMATOGRAPHY METHOD. DETECTION LIMIT 0.1 PPM.
Method: USGS-NWQL O-1126-95; Procedure: gas chromatography/mass spectrometry; Analyte: propargite; Matrix: natural-water; Detection Limit: 0.006 ug/L.

Dates

Modify: 2023-08-15

Molecular cloning and expression of glutathione S-transferases involved in propargite resistance of the carmine spider mite, Tetranychus cinnabarinus (Boisduval)

Yan-Jie Luo, Zhen-Guo Yang, Dao-Yan Xie, Wei Ding, Ai-Si Da, Jing Ni, Jian-Ping Chai, Ping Huang, Xiu-Jun Jiang, Shao-Xiang Li
PMID: 25175649   DOI: 10.1016/j.pestbp.2014.07.004

Abstract

The carmine spider mite (CSM) Tetranychus cinnabarinus has become a serious pest in China and has developed resistance to acaricide propargite as it is used to control mites worldwide including T. cinnabarinus. In this study, a resistant colony of T. cinnabarinus, PRR34 (37.78-fold resistant ratio), was established after 34 generations of propargite selection, and cross-resistance patterns of 7 other acaricides were determined in comparison with a susceptible strain (SS). The contribution of detoxification enzymes to propargite tolerance were investigated using biological, biochemical and molecular approaches. Enzyme inhibitor synergist tests suggested glutathione S-transferases (GST) involvement in propargite-resistance of PRR34, and GST activity against 1-chloro-2,4-dinitrobenzene (CDNB) was correlated with the development of resistance. Eight novel GST genes (TcGSTd1, TcGSTd2, TcGSTm1, TcGSTm2, TcGSTm3, TcGSTm4 and TcGSTm5) were cloned, and phylogenetic analysis showed that the eight GST genes were most closely related to GST family delta and mu from Tetranychusurticae. Quantitative RT-PCR revealed that the expression level of GSTs in PPR34 strain increased in larvae, nymphs and adults, while decreased in eggs compared with that of SS. Collectively, these results support a role of GSTs in mediating resistance to propargite in the PRR34 strain. TcGSTd1,TcGSTd2 and TcGSTm2 genes might play significant roles in propargite resistance of CSM, especially at adult stage. This is the first attempt to define specific genes involved in GST mediated propargite resistance of T. cinnabarinus at the transcriptional level.


Temporal patterns and sources of atmospherically deposited pesticides in Alpine Lakes of the Sierra Nevada, California, U.S.A

David F Bradford, Edward M Heithmar, Nita G Tallent-Halsell, Georges-Marie Momplaisir, Charlita G Rosal, Katrina E Varner, Maliha S Nash, Lee A Riddick
PMID: 20496891   DOI: 10.1021/es100758a

Abstract

Agricultural pesticides are being transported by air large distances to remote mountain areas and have been implicated as a cause for recent population declines of several amphibian species in such locations. Largely unmeasured, however, are the magnitude and temporal variation of pesticide concentrations in these areas, and the relationship between pesticide use and pesticide appearance in the montane environment. We addressed these topics in the southern Sierra Nevada mountains, California, by sampling water weekly or monthly from four alpine lakes from mid-June to mid-October 2003. The lakes were 46-83 km from the nearest pesticide sources in the intensively cultivated San Joaquin Valley. Four of 41 target pesticide analytes were evaluated for temporal patterns: endosulfan, propargite, dacthal, and simazine. Concentrations were very low, approximately 1 ng/L or less, at all times. The temporal patterns in concentrations differed among the four pesticides, whereas the temporal pattern for each pesticide was similar among the four lakes. For the two pesticides applied abundantly in the San Joaquin Valley during the sampling period, endosulfan and propargite, temporal variation in concentrations corresponded strikingly with application rates in the Valley with lag times of 1-2 weeks. A finer-scale analysis suggests that a large fraction of these two pesticides reaching the lakes originated in localized upwind areas within the Valley.


[The International Committee of Military Medicine and Pharmacy]

J VONCKEN
PMID: 20257933   DOI:

Abstract




Biodegradation of propargite by Pseudomonas putida, isolated from tea rhizosphere

Soumik Sarkar, Subbiah Seenivasan, Robert Premkumar Samuel Asir
PMID: 19892461   DOI: 10.1016/j.jhazmat.2009.09.050

Abstract

Biodegradation of miticide propargite was carried out in vitro by selected Pseudomonas strains isolated from tea rhizosphere. A total number of 13 strains were isolated and further screened based on their tolerance level to different concentrations of propargite. Five best strains were selected and further tested for their nutritional requirements. Among the different carbon sources tested glucose exhibited the highest growth promoting capacity and among nitrogen sources ammonium nitrate supported the growth to the maximum. The five selected Pseudomonas strain exhibited a range of degradation capabilities. Mineral salts medium (MSM) amended with glucose provided better environment for degradation with the highest degradation potential in strain SPR 13 followed by SPR 8 (71.9% and 69.0% respectively).


Development of acaricide resistance in Pacific spider mite (Tetranychus pacificus) from California vineyards

Menelaos C Stavrinides, Pieter Van Nieuwenhuyse, Thomas Van Leeuwen, Nicholas J Mills
PMID: 19771398   DOI: 10.1007/s10493-009-9310-y

Abstract

In recent years, grape growers in California reported failures of acaricides against Tetranychus pacificus McGregor. We collected T. pacificus populations from four vineyards and tested them for resistance to bifenazate, propargite and pyridaben. In addition, we sequenced part of the cytochrome b gene of bifenazate-resistant and -susceptible T. pacificus to test for the presence of mutations reported to confer resistance to the congeneric T. urticae. None of the mutations conferring resistance to bifenazate in T. urticae were present in resistant T. pacificus. Resistance levels ranged from full susceptibility to statistically significant 11-fold resistance to pyridaben, sevenfold resistance to bifenazate and fourfold resistance to propargite compared to a susceptible population. Despite the relatively low levels of resistance detected, we estimated that under the conditions of our study the highest field rates of bifenazate and pyridaben application would cause less than 58 and 66% mortality of adult females in the most resistant populations, respectively. In contrast, field rates of propargite application would cause close to 100% mortality in the least susceptible population. These results highlight a potential link between resistance development and reduced field effectiveness for bifenazate and pyridaben. Finally, T. pacificus may be more tolerant to bifenazate and propargite than T. urticae, since the LC(50) values for the susceptible population of T. pacificus were several times higher than LC(50)'s reported for susceptible T. urticae.


A hPSC-based platform to discover gene-environment interactions that impact human β-cell and dopamine neuron survival

Ting Zhou, Tae Wan Kim, Chi Nok Chong, Lei Tan, Sadaf Amin, Zohreh Sadat Badieyan, Suranjit Mukherjee, Zaniar Ghazizadeh, Hui Zeng, Min Guo, Miguel Crespo, Tuo Zhang, Reyn Kenyon, Christopher L Robinson, Effie Apostolou, Hui Wang, Jenny Zhaoying Xiang, Todd Evans, Lorenz Studer, Shuibing Chen
PMID: 30446643   DOI: 10.1038/s41467-018-07201-1

Abstract

Common disorders, including diabetes and Parkinson's disease, are caused by a combination of environmental factors and genetic susceptibility. However, defining the mechanisms underlying gene-environment interactions has been challenging due to the lack of a suitable experimental platform. Using pancreatic β-like cells derived from human pluripotent stem cells (hPSCs), we discovered that a commonly used pesticide, propargite, induces pancreatic β-cell death, a pathological hallmark of diabetes. Screening a panel of diverse hPSC-derived cell types we extended this observation to a similar susceptibility in midbrain dopamine neurons, a cell type affected in Parkinson's disease. We assessed gene-environment interactions using isogenic hPSC lines for genetic variants associated with diabetes and Parkinson's disease. We found GSTT1
pancreatic β-like cells and dopamine neurons were both hypersensitive to propargite-induced cell death. Our study identifies an environmental chemical that contributes to human β-cell and dopamine neuron loss and validates a novel hPSC-based platform for determining gene-environment interactions.


A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions

Ali Kadar, Ludovic Peyre, Henri Wortham, Pierre Doumenq
PMID: 30901731   DOI: 10.1016/j.jchromb.2019.03.005

Abstract

In this study, an accurate and robust gas chromatography/mass spectrometry method was developed for quantitative analysis of diphenylamine, tolylfluanid, propargite and phosalone in liver fractions. Different injector parameters were optimized by an experimental design technique (central composite design). An optimal combination of injector temperature (°C), splitless time (min) and overpressure (kPa) values enabled to maximize the chromatographic responses. Sample preparation was based on protein precipitation using trichloroacetic acid followed by liquid-liquid extraction (LLE) of the pesticides with hexane. All compounds and endrin as internal standard were quantified without interference in selected ion monitoring mode. The calibration curves for diphenylamine, tolylfluanid, propargite and phosalone compounds were linear over the concentration range of 0.1 to 25 μM with determination coefficients (R
) higher than 0.999. A lower limit of quantification of 0.1 μM was obtained for all analytes, i.e. 422.5, 868.0, 876.2 and 919.5 μg/kg of liver fraction (hepatocytes) for diphenylamine, tolylfluanid, propargite and phosalone, respectively. All compounds showed extraction recoveries higher than 93%, with a maximum RSD of 3.4%. Intra- and inter-day accuracies varied from 88.4 to 102.9% and, imprecision varied from 1.1 to 6.7%. Stability tests demonstrated that all pesticides were stable in liver extracts during instrumental analysis (20 °C in the autosampler tray for 72 h) following three successive freeze-thaw cycles and, at -20 °C for up to 12 months. This simple and efficient analytical procedure is thus suitable for metabolism studies or for assessing mammals liver contamination.


[Determination of propargite, tebuconazole and bromopropylate pesticide residues in Taiwan green jujubes by gas chromatography-tandem mass spectrometry]

Qun Zhang, Chunhua Liu, Nancun Wu, Xiaofang Wu, Shuhuai Li
PMID: 25434127   DOI: 10.3724/sp.j.1123.2014.04014

Abstract

An analytical method was established for the determination of propargite, tebuconazole and bromopropylate in Taiwan green jujubes (Zizyphus mauritiana Lam) by gas chromatography-tandem mass spectrometry (GC-MS/MS). The sample was extracted with acetonitrile from the Taiwan green jujubes after treated with a homogenizer. The organic phase was then separated from water phase by adding NaCl. The extract was further purified on a carbon/ NH2 cartridge with elution solvents of acetonitrile/toluene (3:1, v/v). Finally, the target analytes were separated by a capillary gas chromatographic column SLB-5MS (30 m x 0. 25 mm x 0. 25 μm). A tandem quadrupole mass spectrometer operated in either full scan mode or in MS/MS mode for multiple reaction monitoring (MRM) was used for the qualitative and quantitative analysis of the constituents, respectively. The results showed that the average recoveries of the three pesticides ranged from 75. 8% to 103. 6% with the RSDs of 1. 7%-9. 3% at the spiking levels from 0.01 mg/kg to 0. 50 mg/kg (n= 5). The calibration curves showed good linearity in the range of 0.01-0.50 mg/kg, with the determination coefficients over 0.99 (R2>0.99). The limits of quantification (LOQs) were 0.01 mg/kg for propargite, tebuconazole and bromopropylate in Taiwan green jujubes. The method is available for the determination of propargite, tebuconazole and bromopropylate pesticide residues in Taiwan green jujubes.


Assessment of pesticide residues in strawberries grown under various treatment regimes

Jana Kovacova, Vojtech Hrbek, Jana Kloutvorova, Vladimir Kocourek, Lucie Drabova, Jana Hajslova
PMID: 24303788   DOI: 10.1080/19440049.2013.850537

Abstract

The dynamics of pesticide residues in strawberries that involved quantification of pesticide residues in ripe fruits after model treatment was evaluated in repeated field trials conducted over 3 years. Sixteen commercial pesticide formulations in various combinations were employed in applications from 7 to 44 days before harvest. Altogether 21 active ingredients and some of their metabolites were determined in treated strawberries using LC-MS and GC-MS methods. Except for propargite, the concentrations of all active ingredients declined below the respective MRLs (Regulation (EC) No. 396/2005); nevertheless, most of the tested fungicides often persisted above the 0.01 mg kg⁻¹ limit required by baby food producers to avoid the risk of exceeding the 'baby food limit' established in Commission Directive 2006/141/EC. On the other hand, residues of the majority of tested insecticides, namely spinosad, pymetrozine, deltamethrin, lambda-cyhalothrin and azadirachtin, declined below this limit.


Persistence of propargite on okra under subtropical conditions at Ludhiana, Punjab, India

B K Kang, Gagan Jyot, R K Sharma, R S Battu, B Singh
PMID: 20697883   DOI: 10.1007/s00128-010-0098-6

Abstract

Residues of propargite were estimated in okra fruits by high performance liquid chromatography following single application of Omite 57 EC @570 and 1,140 g a.i./ha. Residues of propargite were confirmed by high performance thin layer chromatography. The average initial deposits of propargite were observed to be 1.36 and 3.32 mg/kg, respectively, which were below its maximum residue limit of 2 mg/kg. The residue levels of propargite dissipated below its limit of quantification of 0.02 mg/kg after 7 days at single dose and after 10 days at double dose. The half-life values (T ₁(/)₂) of propargite were worked out to be 0.79 and 0.73 days, respectively, at recommended and double the recommended dosages.


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